Cas no 78648-35-8 (2-(2-oxopiperidin-1-yl)benzoic acid)

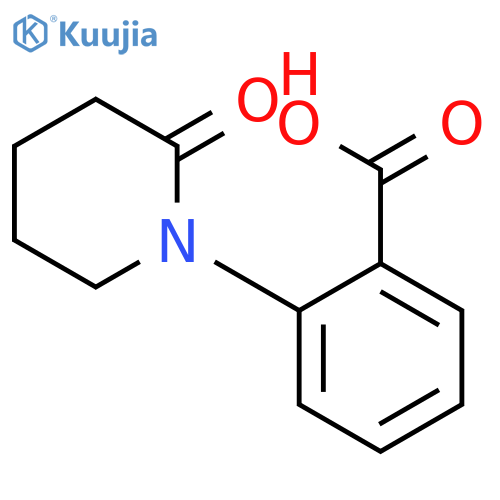

78648-35-8 structure

商品名:2-(2-oxopiperidin-1-yl)benzoic acid

2-(2-oxopiperidin-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-oxopiperidin-1-yl)benzoic acid

- CS-0237614

- DTXSID101295021

- DDA64835

- 78648-35-8

- EN300-185736

- AKOS000199604

- 2-(2-oxopiperidin-1-yl)benzoicacid

- 855-937-5

- Z285922872

- G55756

- DTXCID401725554

- 2-(2-Oxo-1-piperidinyl)benzoic acid

-

- インチ: InChI=1S/C12H13NO3/c14-11-7-3-4-8-13(11)10-6-2-1-5-9(10)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)

- InChIKey: JSLGWWWSTMZEOU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 219.08954328Da

- どういたいしつりょう: 219.08954328Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 57.6Ų

2-(2-oxopiperidin-1-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-185736-0.05g |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95.0% | 0.05g |

$118.0 | 2025-03-21 | |

| Enamine | EN300-185736-1g |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 1g |

$584.0 | 2023-09-18 | |

| 1PlusChem | 1P00GHN0-1g |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 1g |

$784.00 | 2024-04-21 | |

| 1PlusChem | 1P00GHN0-2.5g |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 2.5g |

$1480.00 | 2024-04-21 | |

| 1PlusChem | 1P00GHN0-500mg |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 500mg |

$627.00 | 2024-04-21 | |

| Aaron | AR00GHVC-1g |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 1g |

$828.00 | 2025-02-10 | |

| Aaron | AR00GHVC-500mg |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 500mg |

$654.00 | 2025-02-10 | |

| 1PlusChem | 1P00GHN0-10g |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 10g |

$3172.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308284-1g |

2-(2-Oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 98% | 1g |

¥3612.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9932-10G |

2-(2-oxopiperidin-1-yl)benzoic acid |

78648-35-8 | 95% | 10g |

¥ 11,299.00 | 2023-04-13 |

2-(2-oxopiperidin-1-yl)benzoic acid 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

78648-35-8 (2-(2-oxopiperidin-1-yl)benzoic acid) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78648-35-8)2-(2-oxopiperidin-1-yl)benzoic acid

清らかである:99%

はかる:1g

価格 ($):338.0